Cas no 55662-19-6 (3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol)

3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol is a versatile pyrimidine derivative with applications in pharmaceutical and agrochemical research. Its structure features a reactive 2-chloropyrimidine moiety, enabling efficient nucleophilic substitution reactions, while the hydroxyl-terminated propyl linker enhances solubility and functionalization potential. This compound serves as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors and antimicrobial agents. The chloropyrimidine group allows for selective modifications, facilitating the development of targeted therapeutics. Its stability under standard laboratory conditions and compatibility with common organic solvents make it a practical choice for synthetic applications. The compound's balanced reactivity and structural flexibility contribute to its utility in medicinal chemistry and drug discovery programs.
3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol structure
55662-19-6 structure
Product Name:3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol
CAS No:55662-19-6
MF:C7H10ClN3O
MW:187.626800060272
CID:2105898
Update Time:2025-05-20

3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-[(2-chloro-4-pyrimidinyl)amino]-1-Propanol
    • 3-[(2-chloropyrimidin-4-yl)amino]propan-1-ol
    • 3-(2-Chloro-pyrimidin-4-ylamino)-propan-1-ol
    • 3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol
    • 1-Propanol, 3-[(2-chloro-4-pyrimidinyl)amino]-
    • VKJXZBFICQTCHJ-UHFFFAOYSA-N
    • 2-chloro-4-(3-hydroxypropylamino)pyrimidine
    • 3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol
    • Inchi: 1S/C7H10ClN3O/c8-7-10-4-2-6(11-7)9-3-1-5-12/h2,4,12H,1,3,5H2,(H,9,10,11)
    • InChI Key: VKJXZBFICQTCHJ-UHFFFAOYSA-N
    • SMILES: ClC1=NC=CC(=N1)NCCCO

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 125
  • Topological Polar Surface Area: 58

3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol Pricemore >>

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Additional information on 3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol

3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol: A Comprehensive Overview

The compound 3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol, with the CAS number 55662-19-6, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyrimidine ring with a chloro substituent and an amino alcohol functional group. The pyrimidine ring is a heterocyclic aromatic system that forms the core of this molecule, while the chloro substituent at the 2-position introduces electronic and steric effects that influence its reactivity and biological activity.

Recent studies have highlighted the potential of this compound as a building block in drug discovery. Its ability to act as a versatile intermediate in organic synthesis has been extensively explored. For instance, researchers have utilized this compound to construct complex heterocyclic frameworks, which are often found in biologically active molecules. The presence of the amino alcohol group provides an additional layer of functionality, enabling the formation of hydrogen bonds and other non-covalent interactions that are critical in molecular recognition processes.

In terms of synthesis, the preparation of 3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of a suitable chloropyrimidine derivative with an appropriate amine precursor. The optimization of these reactions has been a focus of recent research efforts, with studies exploring the use of different solvents, catalysts, and reaction temperatures to improve yields and selectivity.

The biological activity of this compound has also been a subject of intense investigation. Preclinical studies have demonstrated that it exhibits moderate inhibitory activity against certain enzymes associated with inflammatory diseases. This suggests potential applications in the development of anti-inflammatory agents. Furthermore, its ability to modulate cellular signaling pathways has led to exploratory studies in oncology, where it has shown promise as a candidate for targeted therapies.

Beyond its role in pharmacology, this compound has found applications in materials science. Its ability to form self-assembled monolayers on various substrates has made it a valuable tool in nanotechnology research. These monolayers exhibit unique electronic and mechanical properties, which could be harnessed for the development of advanced sensors and electronic devices.

In conclusion, 3-[(2-Chloropyrimidin-4-yllamino]propan 1 ol is a multifaceted compound with diverse applications across multiple disciplines. Its structural features make it an ideal candidate for further exploration in drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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